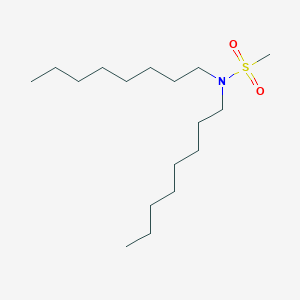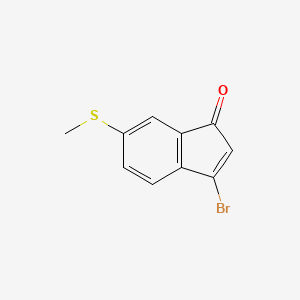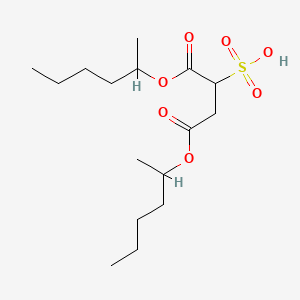![molecular formula C38H42BrClN4S2 B14280904 (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B14280904.png)
(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including isothiocyanate, indolium, and chloro substituents, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide typically involves multi-step organic reactions. The process begins with the preparation of the indolium core, followed by the introduction of the isothiocyanate and chloro groups through nucleophilic substitution and electrophilic addition reactions. The final step involves the formation of the bromide salt to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and scalable synthesis. Purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indolium core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds and the indolium core, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols, and electrophiles like alkyl halides, are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce dihydroindole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s isothiocyanate groups are known for their ability to react with proteins and other biomolecules, making it useful in studying protein interactions and labeling.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The isothiocyanate groups can form covalent bonds with amino acids in proteins, leading to changes in protein function and activity. The indolium core can interact with nucleic acids, potentially affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;chloride
- (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;iodide
Uniqueness
The uniqueness of (2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide lies in its specific combination of functional groups and the resulting chemical properties. The presence of both isothiocyanate and indolium groups allows for unique reactivity and interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C38H42BrClN4S2 |
|---|---|
Peso molecular |
734.3 g/mol |
Nombre IUPAC |
(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide |
InChI |
InChI=1S/C38H42ClN4S2.BrH/c1-37(2)30-14-5-7-16-32(30)42(24-10-22-40-26-44)34(37)20-18-28-12-9-13-29(36(28)39)19-21-35-38(3,4)31-15-6-8-17-33(31)43(35)25-11-23-41-27-45;/h5-8,14-21H,9-13,22-25H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HUBPOMNALOJCTP-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCN=C=S)(C)C)/CCC3)Cl)CCCN=C=S)C.[Br-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCN=C=S)(C)C)CCC3)Cl)CCCN=C=S)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)


![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)


![5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14280889.png)
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)

